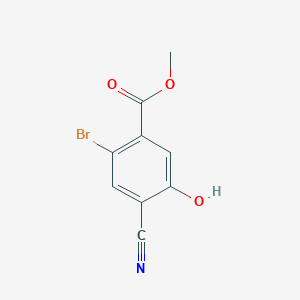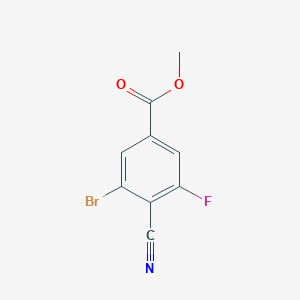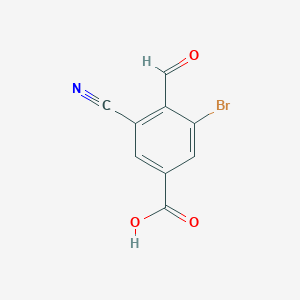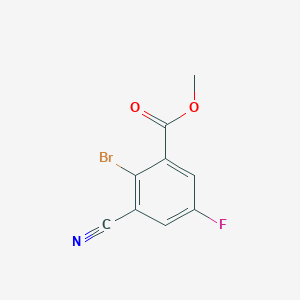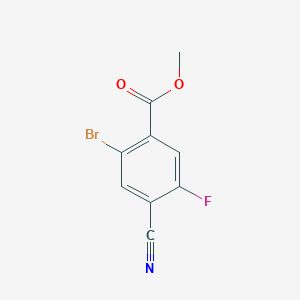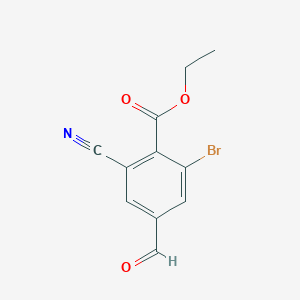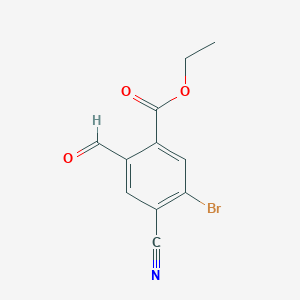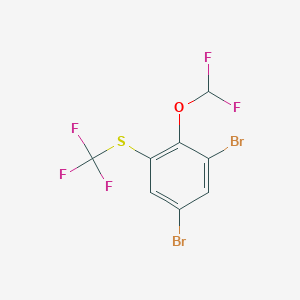
1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene
Overview
Description
1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene, commonly referred to as DDBT, is a synthetically produced molecule that has been used for various scientific applications. DDBT is a halogenated aromatic compound that has been used in the synthesis of other molecules, as well as in scientific research and laboratory experiments. The synthesis of DDBT involves the reaction of 1,5-dibromo-2-difluoromethoxybenzene with trifluoromethylthiol. This molecule has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and the advantages and limitations of using it in laboratory experiments.
Mechanism Of Action
The mechanism of action of DDBT is not fully understood. It is believed that the molecule binds to the cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds. The binding of DDBT to the enzyme causes the enzyme to become inactive, which prevents the metabolism of the compounds. In addition, DDBT may also interact with other molecules in the body, such as proteins and hormones, which can affect the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of DDBT are not fully understood. Studies have shown that DDBT can inhibit the activity of cytochrome P450 enzymes, which can affect the metabolism of drugs and other compounds. In addition, DDBT has been shown to interact with other molecules in the body, such as proteins and hormones, which can affect the biochemical and physiological processes in the body.
Advantages And Limitations For Lab Experiments
The use of DDBT in laboratory experiments has several advantages. DDBT is relatively easy to synthesize and is relatively inexpensive. In addition, DDBT is a stable molecule and does not degrade easily. However, there are some limitations to using DDBT in laboratory experiments. DDBT can be toxic if used in high concentrations, and it can also cause irritation to the skin and eyes.
Future Directions
There are several potential future directions for research on DDBT. One potential direction is to further study the mechanism of action of DDBT and its effects on the metabolism of drugs and other compounds. Additionally, further research could be conducted on the biochemical and physiological effects of DDBT on the body, as well as the potential toxicity of the molecule. Finally, further research could be conducted on the use of DDBT in the synthesis of other molecules, as well as the development of new compounds that use DDBT as a starting material.
Scientific Research Applications
DDBT has been used in a variety of scientific research applications, including the synthesis of other molecules, the study of enzyme inhibition, and the study of drug metabolism. DDBT has also been used as a model substrate in the study of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. DDBT has also been used to study the effects of halogenated aromatic compounds on the environment, as well as the effects of these compounds on human health.
properties
IUPAC Name |
1,5-dibromo-2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F5OS/c9-3-1-4(10)6(16-7(11)12)5(2-3)17-8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXDMBFNEAHTOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1SC(F)(F)F)OC(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




